4-(Azetidin-1-ylmethyl)piperidine

Descripción general

Descripción

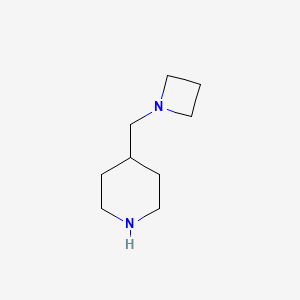

4-(Azetidin-1-ylmethyl)piperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its ring strain, which imparts unique reactivity. The piperidine ring, a six-membered nitrogen-containing ring, is a common scaffold in many drugs and natural products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-ylmethyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions to form the azetidine ring. This is followed by nucleophilic substitution reactions to attach the azetidine ring to the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize solid acid catalysts, such as magnesium hydrogen sulfate, to facilitate the cyclo-condensation reactions required to form the piperidine ring .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Azetidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine nitrogen can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications in Medicinal Chemistry

Building Block for Drug Design

4-(Azetidin-1-ylmethyl)piperidine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as inhibitors in several biological pathways, particularly in the treatment of cancer and inflammatory diseases.

Case Study: JAK1 Inhibitors

One notable application is its use in developing Janus kinase (JAK) inhibitors. Research has demonstrated that piperidin-4-yl azetidine derivatives can modulate JAK1 activity, which is crucial in the signaling pathways of several cytokines involved in immune responses. This has implications for treating autoimmune diseases and certain cancers .

Antiviral Activity

HIV-1 Resistance

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A series of compounds derived from this scaffold have shown enhanced potency against various strains of HIV-1, including those resistant to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). The modifications in the azetidine linker have been found to improve bioavailability and solubility, making these compounds promising candidates for further development .

Therapeutic Potential

Pain Management

The compound's structural similarities to known analgesics suggest potential applications in pain management. Some derivatives have been studied as analogs to meperidine, a well-known pain medication. These studies indicate that modifications to the azetidine structure can enhance analgesic properties while potentially reducing side effects associated with traditional opioids .

Chemical Properties and Safety

Toxicological Profile

While exploring its applications, it is essential to consider the safety profile of this compound. Reports indicate that the compound may cause skin irritation and serious eye damage upon exposure, necessitating careful handling and further toxicological assessments during drug development .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Design | Intermediate for synthesizing pharmaceuticals | JAK inhibitors |

| Antiviral Activity | Potent against HIV-1 strains | Dihydrofuro[3,4-d]pyrimidine derivatives |

| Pain Management | Analogs to meperidine with potential analgesic properties | Meperidine analogs |

| Toxicological Considerations | Causes skin and eye irritation; requires safety assessments | - |

Mecanismo De Acción

The mechanism of action of 4-(Azetidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The azetidine ring’s ring strain makes it highly reactive, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .

Comparación Con Compuestos Similares

Piperidine: A six-membered nitrogen-containing ring that is a common scaffold in many drugs.

Azetidine: A four-membered nitrogen-containing ring known for its ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity to azetidine.

Uniqueness: 4-(Azetidin-1-ylmethyl)piperidine is unique due to the combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. The presence of both rings allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

4-(Azetidin-1-ylmethyl)piperidine is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by the presence of both azetidine and piperidine rings, this compound is being investigated for its pharmacological properties and therapeutic applications. The molecular formula of this compound is CHN, with a molar mass of approximately 168.25 g/mol. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly as a selective inhibitor in various signaling pathways. Notably, it has been studied for its role in modulating Janus kinase (JAK) signaling pathways, which are crucial in inflammatory responses and immune regulation.

Key Biological Activities:

- Selective Inhibition : The compound has shown potential as a selective inhibitor in cellular signaling pathways, particularly in modulating JAK activity.

- Neuroactive Properties : Its structural features may contribute to interactions with specific receptors involved in neurological functions, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for therapeutic development in conditions characterized by inflammation.

The mechanisms through which this compound exerts its biological effects involve its interaction with various molecular targets. These interactions may include binding to receptors or enzymes that play significant roles in cellular signaling pathways.

Proposed Mechanisms:

- Receptor Binding : The compound may bind selectively to certain receptors involved in neurotransmission and inflammation, thereby influencing cellular responses.

- Enzyme Modulation : It may affect the activity of enzymes linked to inflammatory processes, contributing to its potential anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound. Below are summaries of key research findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | JAK Signaling | Demonstrated selective inhibition of JAK pathways, suggesting therapeutic potential in autoimmune diseases. |

| Study 2 | Neuroactivity | Investigated receptor interactions; found modulation of neurotransmitter release, indicating possible applications in neurological disorders. |

| Study 3 | Anti-inflammatory | Reported significant reduction in inflammatory markers in vitro, supporting further investigation into therapeutic uses for inflammatory conditions. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1-(Azetidin-3-yl)piperidine | Azetidine-Piperidine Hybrid | Exhibits different biological activity profiles. |

| N-(3-fluorobenzyl)-piperidin-4-amine | Piperidine Derivative | Known for neuroactive properties. |

| 3-(4-hydroxypiperidin-1-yl)azetidines | Hydroxylated Azetidines | Increased solubility and altered pharmacokinetics. |

| Piperidin-4-yl azetidine derivatives | Piperidine-Azetidine | Modulates JAK activity effectively. |

These comparisons highlight the distinct biological activities and structural features that set this compound apart from other compounds.

Propiedades

IUPAC Name |

4-(azetidin-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZQIJLZVVMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.